molecular formula C16H13N3O B7470717 N-(6-methylpyridin-2-yl)quinoline-8-carboxamide

N-(6-methylpyridin-2-yl)quinoline-8-carboxamide

Cat. No. B7470717
M. Wt: 263.29 g/mol
InChI Key: ZQBQWFMEWOJGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, also known as MQC, is a chemical compound that has been extensively studied for its potential use in scientific research. MQC is a heterocyclic compound that contains both a pyridine and a quinoline ring, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes in cells. In the case of its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to bind specifically to zinc ions, resulting in a change in its fluorescence properties. In the case of its use as an anti-cancer agent, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to induce apoptosis in cancer cells by disrupting specific pathways involved in cell survival.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to zinc ions and induce apoptosis in cancer cells, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been shown to have antioxidant properties. This makes it a potential candidate for further research into the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its ability to selectively bind to zinc ions. This makes it a useful tool for studying the role of zinc ions in biological systems. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research into potential cancer treatments.
One of the limitations of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its potential toxicity. While studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is relatively non-toxic, further research is needed to fully understand its safety profile. Additionally, its specificity for zinc ions may limit its usefulness in certain experiments where other metal ions are of interest.

Future Directions

There are several potential future directions for research on N-(6-methylpyridin-2-yl)quinoline-8-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to develop more sensitive and selective methods for detecting zinc ions using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide.
Finally, further research is needed to fully understand the safety profile of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, particularly in vivo. This will be important for determining its potential as a therapeutic agent.

Synthesis Methods

N-(6-methylpyridin-2-yl)quinoline-8-carboxamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with 8-aminoquinoline in the presence of a palladium catalyst. This method results in the formation of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide with a yield of around 70%. Other methods for synthesizing N-(6-methylpyridin-2-yl)quinoline-8-carboxamide include the reaction of 2-chloro-6-methylpyridine with 8-aminoquinoline, and the reaction of 2-amino-6-methylpyridine with 8-chloroquinoline.

Scientific Research Applications

N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of potential applications in scientific research. One of its main uses is as a fluorescent probe for the detection of metal ions, particularly zinc ions. N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to selectively bind to zinc ions, and this binding results in a change in its fluorescence properties. This makes N-(6-methylpyridin-2-yl)quinoline-8-carboxamide a useful tool for studying the role of zinc ions in biological systems.
In addition to its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further research into potential cancer treatments.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)quinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)19-16(20)13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBQWFMEWOJGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)quinoline-8-carboxamide

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